3-Nitrophenylethyl sulfide
CAS No.: 155172-70-6
Cat. No.: VC0139787
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.374
* For research use only. Not for human or veterinary use.

CAS No. | 155172-70-6 |
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Molecular Formula | C16H16N2O4S |
Molecular Weight | 332.374 |
IUPAC Name | 1-nitro-3-[2-[2-(3-nitrophenyl)ethylsulfanyl]ethyl]benzene |
Standard InChI | InChI=1S/C16H16N2O4S/c19-17(20)15-5-1-3-13(11-15)7-9-23-10-8-14-4-2-6-16(12-14)18(21)22/h1-6,11-12H,7-10H2 |
Standard InChI Key | FPFMECBKQOLDDO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CCSCCC2=CC(=CC=C2)[N+](=O)[O-] |
Chemical Structure and Properties
3-Nitrophenylethyl sulfide (CAS No. 34126-43-7) is an organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . The compound is known by several synonyms including:
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1-Ethylsulfanyl-3-nitrobenzene
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3-Nitro phenyl ethyl sulfide
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3-Ethylmercapto-1-nitrobenzene
Structurally, this compound features a benzene ring with a nitro group (NO2) at the meta position (position 3) and an ethylthio (ethylsulfanyl) group. The nitro group significantly influences the electronic distribution within the molecule due to its strong electron-withdrawing properties, making the compound reactive toward nucleophiles. The sulfur atom in the ethylthio group possesses nucleophilic properties, contributing to the compound's distinctive chemical behavior.
Table 1: Physical Properties of 3-Nitrophenylethyl sulfide
Synthesis Methods
Several synthetic routes have been established for preparing 3-Nitrophenylethyl sulfide, with variations depending on available starting materials and desired purity.
Nucleophilic Substitution Approach
A common synthetic route involves nucleophilic substitution reactions using 3-nitrophenyl halides and ethanethiol:
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3-Nitrophenyl halides (such as 3-nitrophenyl chloride or bromide)
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Sodium ethanethiolate or ethanethiol with a base
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Suitable solvents such as dichloromethane, ethylene dichloride, or chloroform
The reaction typically proceeds under mild conditions, with temperature control being essential for optimizing yield and minimizing side reactions.
From 3-Nitrobenzyl Derivatives
Another approach leverages 3-nitrobenzyl alcohol as a starting material:
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Converting the alcohol to a better leaving group using methanesulfonyl chloride or p-toluenesulfonyl chloride
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Displacement with sodium ethyl sulfide
Evidence from similar synthetic pathways indicates that this approach often employs:
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Triethylamine as a base
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Dichloromethane as a solvent
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Temperature control (typically 0-10°C during addition of reagents)
Chemical Reactivity
3-Nitrophenylethyl sulfide exhibits a diverse array of chemical transformations, making it valuable in organic synthesis.
Oxidation Reactions
The sulfide functionality can be selectively oxidized:
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Mild oxidizing agents like hydrogen peroxide produce the corresponding sulfoxide
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Stronger oxidizing agents such as m-chloroperbenzoic acid yield sulfones
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These oxidized derivatives show altered reactivity patterns and different biological properties
This behavior parallels that of other organosulfur compounds like triphenylphosphine sulfide (Ph3PS), which functions as a sulfur-transfer reagent in organic synthesis .
Reduction Reactions
The nitro group can be reduced to form amino derivatives:
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Stannous chloride in acidic conditions provides selective reduction
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Catalytic hydrogenation using palladium on carbon offers a clean approach
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The resulting amino compounds serve as versatile intermediates for further functionalization
Nucleophilic Substitution Reactions
The compound participates in various substitution reactions:
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The ethylthio group can act as a leaving group with strong nucleophiles
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The nitro group activates the aromatic ring toward nucleophilic aromatic substitution
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Both properties can be exploited in the synthesis of complex molecules
Applications in Organic Synthesis
3-Nitrophenylethyl sulfide serves as a versatile building block in the synthesis of more complex molecules with potential biological activities.
Heterocyclic Synthesis
The compound has been utilized in the preparation of various heterocyclic systems:
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In the synthesis of quinoline derivatives through one-pot reactions, as indicated in research on similar phenylthiomethyl compounds
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As a precursor for thiazole and oxazole ring systems, which are important scaffolds in medicinal chemistry
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For the construction of nitrogen-containing heterocycles with potential pharmaceutical applications
Pharmaceutical Intermediates
Compounds structurally related to 3-Nitrophenylethyl sulfide play important roles in pharmaceutical synthesis:
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As key intermediates in the synthesis of indolone derivatives
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In the preparation of compounds with potential anti-HBV (Hepatitis B Virus) activity
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For the development of novel therapeutic agents targeting various diseases
For example, similar reaction pathways have been employed in the synthesis of Ropinirole hydrochloride, a medication used in the treatment of Parkinson's disease and restless legs syndrome .
Biological Activity
Antimicrobial Properties
Research indicates that 3-Nitrophenylethyl sulfide and its analogs exhibit notable antimicrobial activities, particularly against gram-positive bacteria.
Studies focusing on nitrophenyl disulfide systems, which share structural similarities with our compound of interest, have demonstrated significant activity against specific pathogens:
Table 2: Antimicrobial Activity of Related Nitrophenyl Derivatives
Compound Type | Position of Nitro Group | Activity Against S. aureus | Activity Against B. anthracis |
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Nitrophenyl disulfide | Para (4-position) | High | High |
Nitrophenyl disulfide | Meta (3-position) | High | High |
Nitrophenyl disulfide | Ortho (2-position) | Moderate | Moderate |
The enhanced bioactivity of meta-nitrophenyl and para-nitrophenyl derivatives suggests that the electronic properties of the nitro group facilitate interactions with bacterial targets, leading to effective bacterial inhibition . Importantly, these compounds exhibited strong bacteriostatic effects against Staphylococcus aureus and Bacillus anthracis, with over 90% inhibition observed at concentrations as low as 5 µM for some derivatives.
Mechanism of Action
The biological activities of 3-Nitrophenylethyl sulfide and related compounds likely arise from:
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Inhibition of key enzymes involved in bacterial fatty acid biosynthesis, such as FabH
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Interactions with cellular nucleophiles facilitated by the electron-withdrawing nitro group
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The sulfide group's ability to form disulfide bonds with biological thiols in proteins
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity provides valuable insights for the rational design of more potent derivatives.
Effect of Nitro Group Position
As demonstrated by research on related compounds, the position of the nitro group on the phenyl ring significantly influences antimicrobial activity:
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Meta (3-position) and para (4-position) nitro groups confer greater activity compared to ortho (2-position)
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This pattern suggests that the electronic effects of the nitro group, rather than steric factors, play a crucial role in biological activity
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The meta position, as in 3-Nitrophenylethyl sulfide, appears to provide an optimal balance of electronic effects and molecular geometry
Role of Sulfur Functionality
The nature of the sulfur-containing group affects biological properties:
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Simple sulfides like 3-Nitrophenylethyl sulfide show moderate activity
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Disulfides generally exhibit enhanced antimicrobial properties
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The nucleophilicity of the sulfur atom contributes to interactions with biological targets
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Oxidation to sulfoxides or sulfones can modulate activity and pharmacokinetic properties
Analytical Methods for Characterization
Various analytical techniques are employed for identifying and characterizing 3-Nitrophenylethyl sulfide:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:
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1H-NMR typically shows characteristic signals for:
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Aromatic protons (δ 7.0-8.5 ppm)
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Ethyl group protons (methylene at δ 2.7-3.0 ppm, methyl at δ 1.1-1.3 ppm)
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13C-NMR reveals the carbon framework, with distinctive signals for carbons influenced by the nitro group
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for:
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Separation and purification of 3-Nitrophenylethyl sulfide
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Quality control in synthesis
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Quantification in various matrices
Mass Spectrometry
Mass spectrometry provides critical information about:
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Molecular weight confirmation (M+ at m/z 183)
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Fragmentation patterns characteristic of nitroaromatic and sulfide-containing compounds
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High-resolution mass determination for confirming molecular formula
Comparison with Similar Compounds
Comparing 3-Nitrophenylethyl sulfide with related compounds provides context for understanding its unique properties.
Comparison with Isomeric Nitrophenyl Sulfides
Table 3: Comparison of Nitrophenyl Sulfide Isomers
Compound | Position of Nitro Group | Relative Reactivity | Biological Activity |
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2-Nitrophenylethyl sulfide | Ortho (2-position) | Highest (due to steric factors) | Moderate |
3-Nitrophenylethyl sulfide | Meta (3-position) | Intermediate | High |
4-Nitrophenylethyl sulfide | Para (4-position) | Lowest | High |
Comparison with Triphenylphosphine Sulfide
Triphenylphosphine sulfide (Ph3PS) shares some functional similarities:
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Both contain sulfur atoms that can act as nucleophiles
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Both can participate in sulfur-transfer reactions
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Triphenylphosphine sulfide is used for converting epoxides to episulfides , suggesting potential similar applications for 3-Nitrophenylethyl sulfide
Table 4: Comparison of 3-Nitrophenylethyl sulfide and Triphenylphosphine sulfide
Future Research Directions
Several promising areas for future research on 3-Nitrophenylethyl sulfide include:
Development of Novel Derivatives
The design and synthesis of new derivatives with:
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Enhanced antimicrobial activity against resistant pathogens
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Improved anticancer properties with reduced toxicity
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Better pharmacokinetic profiles for potential therapeutic applications
Mechanistic Studies
Detailed investigations into:
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The precise mechanisms of antimicrobial action
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Structure-activity relationships at the molecular level
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Interactions with specific biological targets
Synthetic Applications
Exploration of new synthetic methodologies employing 3-Nitrophenylethyl sulfide as:
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A building block for complex heterocyclic systems
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A sulfur-transfer reagent in organic synthesis
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A template for developing novel synthetic strategies
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